molecular formula C11H17NO B1618516 [4-(Diethylamino)phenyl]methanol CAS No. 74974-49-5

[4-(Diethylamino)phenyl]methanol

Cat. No.: B1618516
CAS No.: 74974-49-5
M. Wt: 179.26 g/mol
InChI Key: XBWPETQKXGERGU-UHFFFAOYSA-N
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Description

[4-(Diethylamino)phenyl]methanol: is an organic compound with the molecular formula C11H17NO . It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group and the phenyl ring is further substituted with a diethylamino group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylamino)phenyl]methanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-(Diethylamino)benzaldehyde using a palladium on carbon catalyst under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Diethylamino)phenyl]methanol can undergo oxidation reactions to form . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents like .

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the diethylamino group directs the incoming electrophile to the para position relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(Diethylamino)benzaldehyde.

    Reduction: 4-(Diethylamino)phenylmethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of [4-(Diethylamino)phenyl]methanol involves its interaction with specific molecular targets. The diethylamino group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4-(Dimethylamino)phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-(Diethylamino)benzaldehyde: The aldehyde derivative of [4-(Diethylamino)phenyl]methanol.

    4-(Diethylamino)phenylmethane: The fully reduced form of the compound.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a diethylamino group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(diethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWPETQKXGERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290517
Record name [4-(diethylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74974-49-5
Record name NSC69092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(diethylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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